
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile is a chemical compound characterized by the presence of a difluorophenyl group attached to a cyclohexanecarbonitrile structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 2,4-difluorobenzonitrile with cyclohexanone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like toluene, followed by heating the mixture to facilitate the reaction . The resulting product is then purified through crystallization or other suitable techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. Additionally, the carbonitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: A widely used antifungal drug with a similar difluorophenyl group.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another compound with a difluorophenyl group, used in medicinal chemistry.
Uniqueness
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1202006-91-4 |
|---|---|
Fórmula molecular |
C13H11F2NO |
Peso molecular |
235.23 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H11F2NO/c14-9-1-2-11(12(15)7-9)13(8-16)5-3-10(17)4-6-13/h1-2,7H,3-6H2 |
Clave InChI |
AKVYELPUTIERFM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1=O)(C#N)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-[1,3]dioxino[4,5-d]pyrimidine](/img/structure/B13106175.png)
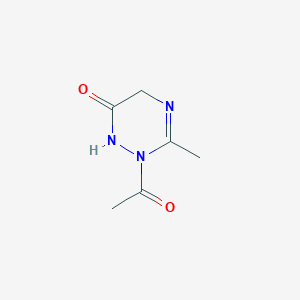
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid](/img/structure/B13106186.png)
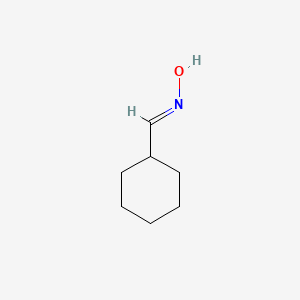

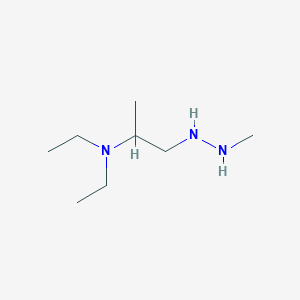

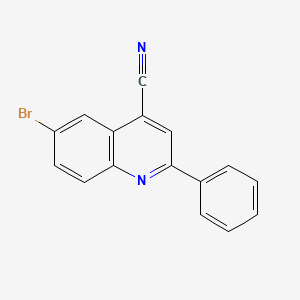
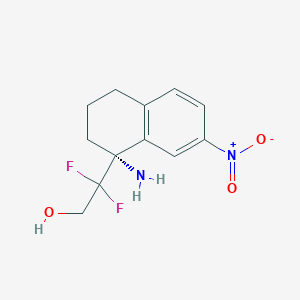
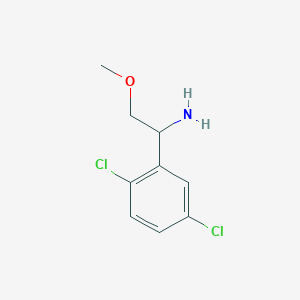

![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
